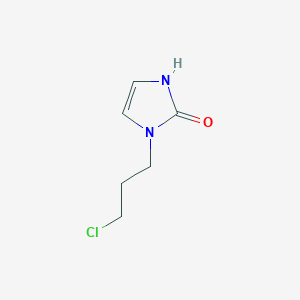1-(3-Chloropropyl)-1,3-dihydro-2H-imidazol-2-one
CAS No.: 915922-15-5
Cat. No.: VC3230608
Molecular Formula: C6H9ClN2O
Molecular Weight: 160.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 915922-15-5 |
|---|---|
| Molecular Formula | C6H9ClN2O |
| Molecular Weight | 160.6 g/mol |
| IUPAC Name | 3-(3-chloropropyl)-1H-imidazol-2-one |
| Standard InChI | InChI=1S/C6H9ClN2O/c7-2-1-4-9-5-3-8-6(9)10/h3,5H,1-2,4H2,(H,8,10) |
| Standard InChI Key | DYAGCDLRPNHLFN-UHFFFAOYSA-N |
| SMILES | C1=CN(C(=O)N1)CCCCl |
| Canonical SMILES | C1=CN(C(=O)N1)CCCCl |
Introduction
Chemical Identity and Structure
1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one (CAS No. 62780-89-6) is a heterocyclic organic compound with a molecular formula of C10H11ClN2O and a molecular weight of 210.66 . The compound contains a benzimidazolone core structure with a 3-chloropropyl substituent at the N-1 position. This structural arrangement contributes to its chemical reactivity and potential applications in pharmaceutical synthesis.
The compound has several synonyms in scientific literature and chemical databases, including:
-
1-(3-Chloropropyl)-2-benzimidazolidinone
-
3-(3-chloropropyl)-1H-benzimidazol-2-one
-
Domperidone Chloropropyl Impurity
The importance of this compound stems from its role as an intermediate in the synthesis of pharmaceutical agents, particularly those with neuroleptic and antiallergic properties.
Physical and Chemical Properties
1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one possesses distinct physical and chemical characteristics that influence its handling, storage, and application in chemical synthesis. Table 2.1 presents the comprehensive physical and chemical properties of this compound.
Physical Properties
| Property | Value |
|---|---|
| Physical State | Powder |
| Color | White to slightly beige |
| Melting Point | 115-125 °C |
| Density | 1.2798 (rough estimate) |
| Vapor Pressure | 0.017 Pa at 25°C |
| Refractive Index | 1.5330 (estimate) |
| Water Solubility | 210 mg/L at 20°C |
| LogP | 2.2 at 20°C |
Table 2.1: Physical properties of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one
Chemical Properties
The compound exhibits moderate lipophilicity with a LogP value of 2.2, suggesting a balance between hydrophobic and hydrophilic properties . This characteristic is advantageous for pharmaceutical applications as it facilitates both membrane permeability and aqueous solubility to some extent.
The compound has a predicted pKa value of 12.11±0.30, indicating its weak acidic properties . This property is relevant for understanding its behavior in biological systems and its interactions with other molecules.
Solubility Profile
The solubility profile of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one reveals limited solubility in common organic solvents, as presented in Table 2.2.
| Solvent | Solubility |
|---|---|
| Chloroform | Slightly soluble |
| DMSO | Slightly soluble |
| Methanol | Slightly soluble |
| Water | 210 mg/L at 20°C |
Table 2.2: Solubility profile of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one
Synthesis Methodologies
The synthesis of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one can be achieved through multiple synthetic routes, with two principal methods described in the patent literature.
Synthesis via Oxidation of Thioether
The first synthetic approach involves the oxidation of 1-(3-chloropropyl)-2(methylthio)-1H-benzimidazole using hydrogen peroxide in acetic acid. This method, described in Example 2 of the patent FR2563518A1, proceeds as follows:
-
A mixture of 1-(3-chloropropyl)-2(methylthio)-1H-benzimidazole and acetic acid is prepared.
-
A 30% aqueous solution of hydrogen peroxide is added dropwise to the mixture.
-
The reaction mixture is heated to 100°C and stirred for one hour.
-
After cooling to room temperature, excess hydrogen peroxide is neutralized with sodium sulfite.
-
The solvent is removed under reduced pressure, and the residue is processed with 2-propanol.
-
The crude product is crystallized from a 2:1 mixture of 2-propanol and water.
-
The final product, 1-(3-chloro propyl)-1,3-dihydro-2H-benzimidazole-2-one, is obtained with a yield of 71% and a melting point of 119.2°C .
Alternative Synthesis Using Ethanol
An alternative synthetic method, described in Example 3 of the same patent, employs ethanol instead of acetic acid:
-
A mixture of 1-(3-chloropropyl)-2(methylthio)-1H-benzimidazole and ethanol is prepared.
-
A 30% aqueous solution of hydrogen peroxide is added dropwise.
-
The reaction mixture is heated to its boiling point and refluxed for 48 hours.
-
After cooling and addition of sodium sulfite, the solvent is removed under reduced pressure.
-
Processing with 2-propanol and crystallization from a 2:1 mixture of 2-propanol and water yields the final product.
-
This method provides 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazole-2-one with a yield of 64% and a melting point of 119°C .
The precursor, 1-(3-chloropropyl)-2(methylthio)-1H-benzimidazole, is synthesized from 2-methylthio-1H-benzimidazole and 1-bromo-3-chloropropane in the presence of sodium hydroxide and a phase-transfer catalyst in tetrahydrofuran/water .
Applications and Pharmaceutical Relevance
Role as a Chemical Intermediate
1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its primary application lies in the preparation of neuroleptic and antiallergic agents . The reactive chloro group at the terminal position of the propyl chain allows for nucleophilic substitution reactions, enabling the incorporation of this scaffold into more complex molecular structures.
Relation to Domperidone
The compound is specifically identified as an impurity and intermediate in the synthesis of domperidone, a medication used as an antiemetic, gastroprokinetic agent, and galactagogue . The presence of this compound as "Domperidone Impurity 1" or "Domperidone Chloropropyl Impurity" underscores its significance in pharmaceutical quality control and regulatory compliance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume